2',3'-Dideoxycytidine diphosphate
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Overview
Description
2’,3’-Dideoxycytidine diphosphate is a nucleoside analog that has been studied for its potential therapeutic applications, particularly in the treatment of viral infections such as HIV. It is a derivative of cytidine, where the hydroxyl groups at the 2’ and 3’ positions on the ribose sugar are replaced by hydrogen atoms, resulting in a compound that can inhibit viral replication by terminating DNA chain elongation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxycytidine diphosphate typically involves the phosphorylation of 2’,3’-Dideoxycytidine. This can be achieved through a series of chemical reactions that introduce the diphosphate group. One common method involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxycytidine diphosphate may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes multiple purification steps such as crystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxycytidine diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the nucleoside analog for further studies.
Reduction: Reduction reactions can be employed to study the stability and reactivity of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nucleoside, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2’,3’-Dideoxycytidine diphosphate has several scientific research applications:
Mechanism of Action
2’,3’-Dideoxycytidine diphosphate exerts its effects by being phosphorylated to its active triphosphate form within cells. This active metabolite acts as a substrate for HIV reverse transcriptase, incorporating into viral DNA and terminating chain elongation due to the absence of the 3’ hydroxyl group. This mechanism effectively inhibits viral replication .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral research.
Didanosine: A nucleoside analog with similar antiviral properties.
Uniqueness
2’,3’-Dideoxycytidine diphosphate is unique in its specific inhibition of HIV reverse transcriptase and its ability to terminate DNA chain elongation. Its structural modifications make it particularly effective in preventing viral replication, distinguishing it from other nucleoside analogs .
Properties
CAS No. |
104086-75-1 |
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Molecular Formula |
C9H15N3O9P2 |
Molecular Weight |
371.18 g/mol |
IUPAC Name |
[(2S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O9P2/c10-7-3-4-12(9(13)11-7)8-2-1-6(20-8)5-19-23(17,18)21-22(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t6-,8-/m0/s1 |
InChI Key |
FVSQWXITYSICAK-XPUUQOCRSA-N |
Isomeric SMILES |
C1C[C@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
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